molecular formula C9H13N3O2 B8047784 1-Cyclohexyl-3-nitro-1H-pyrazole

1-Cyclohexyl-3-nitro-1H-pyrazole

Cat. No.: B8047784
M. Wt: 195.22 g/mol
InChI Key: BYGZZJNCNZMDBB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-nitro-1H-pyrazole is a chemical compound with the molecular formula C9H13O2N3 and a molecular weight of 195.22 g/mol. This compound is part of the pyrazole family, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure. Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-nitro-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the nitration of cyclohexylpyrazole using nitric acid under controlled conditions. The reaction typically requires a strong acid catalyst and is conducted at low temperatures to prevent over-nitration and ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under suitable conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction of the nitro group results in the formation of 1-cyclohexyl-3-amino-1H-pyrazole.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexyl-3-nitro-1H-pyrazole has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-cyclohexyl-3-nitro-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Phenyl-3-nitro-1H-pyrazole

  • 1-Methyl-3-nitro-1H-pyrazole

  • 1-Ethyl-3-nitro-1H-pyrazole

  • 1-Propyl-3-nitro-1H-pyrazole

Properties

IUPAC Name

1-cyclohexyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-12(14)9-6-7-11(10-9)8-4-2-1-3-5-8/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGZZJNCNZMDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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